Cas no 383-21-1 (Benzene,1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]-)
383-21-1 structure
Product Name:Benzene,1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]-
N.o CAS:383-21-1
MF:C12H7FN2O6S
MW:326.257185220718
CID:309052
PubChem ID:227097
Update Time:2025-04-19
Benzene,1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene,1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]-
- 1-fluoro-2-nitro-4-(3-nitrophenyl)sulfonylbenzene
- 3,3'-Dinitro-4-fluorodiphenylsulfone
- 4-fluoro-3-nitrophenyl 3-nitrophenyl sulfone
- Sulfone,4-fluoro-3-nitrophenyl m-nitrophenyl
- 1-FLUORO-2-NITRO-4-(3-NITROPHENYL)SULFONYL-BENZENE
- Sulfone, 4-fluoro-3-nitrophenyl m-nitrophenyl
- p-Fluoro-m,m'-dinitrodiphenyl sulfone
- DTXSID00191669
- 1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene
- 383-21-1
- 4-Fluoro-3,3'-dinitrodiphenyl sulfone
- 1-Fluoro-2-nitro-4-((3-nitrophenyl)sulfonyl)benzene
- 1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene #
- AKOS005445838
- PBE38F39BR
- NSC18285
- SCHEMBL8761704
- NSC-18285
- UNII-PBE38F39BR
- NOILFIOPNUSERX-UHFFFAOYSA-N
- NSC 18285
- Benzene, 1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]-
- p-Fluoro-m,m'-dinitrophenyl sulfone
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- Inchi: 1S/C12H7FN2O6S/c13-11-5-4-10(7-12(11)15(18)19)22(20,21)9-3-1-2-8(6-9)14(16)17/h1-7H
- Chave InChI: NOILFIOPNUSERX-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(C1C=CC(=C(C=1)[N+](=O)[O-])F)(=O)=O
Propriedades Computadas
- Massa Exacta: 326.00100
- Massa monoisotópica: 326.001
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 537
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 134Ų
Propriedades Experimentais
- Densidade: 1.586
- Ponto de ebulição: 528.7°Cat760mmHg
- Ponto de Flash: 273.6°C
- Índice de Refracção: 1.622
- PSA: 134.16000
- LogP: 4.60210
Benzene,1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]- Dados aduaneiros
- CÓDIGO SH:2904909090
- Dados aduaneiros:
中国海关编码:
2904909090概述:
2904909090 其他烃的磺化、硝化、亚硝化衍生物(不论是否卤化). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene,1-fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]- Literatura Relacionada
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1. Compartmental ligands. Part 7. The reactions of 1,2-diaminobenzene and cis-1,2-diaminocyclohexane with heptane-2,4,6-trione and 1-(o-hydroxyphenyl)butane-1,3-dione. The crystal structures of 1-(o-aminophenyl)-2,6-dimethyl-4-pyridone hemihydrate and {3,3′-(cis-1,2-cyclohexanediyldi-imino)bis[1-(o-hydroxyphenyl)but-2-enonato]-(N,N′,O 1,O1′)}copper(II)Neil A. Bailey,Kevin C. Cox,Christopher P. Falshaw,David E. Fenton,Stephen E. Grundy,Paul Haigh,Carl A. Phillips,Trevor J. King 1O1′)}copper(II). Neil A. Bailey Kevin C. Cox Christopher P. Falshaw David E. Fenton Stephen E. Grundy Paul Haigh Carl A. Phillips Trevor J. King J. Chem. Soc. Dalton Trans. 1983 2241
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2. Preparation, properties, and reactions with sulphur dioxide of triphenylphosphine oxide complexes of manganese(II) thiocyanate. Crystal structures of [{Mn(OPPh3)2(NCS)(μ-NCS)}2], [Mn(OPPh3)4(NCS)2], and (PPh3O)(PPh3OH)(HSO4), a derivative of sulphuric acid formed under ambient air oxidation of sulphur dioxideK. Al-Farhan,Brian Beagley,Oraib El-Sayrafi,George A. Gott,Charles A. McAuliffe,Philomena P. Mac Rory,Robin G. Pritchard J. Chem. Soc. Dalton Trans. 1990 1243
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Thomas A. Hinners,Richard Hughes,Peter M. Outridge,William J. Davis,Klaus Simon,Douglas R. Woolard J. Anal. At. Spectrom. 1998 13 963
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